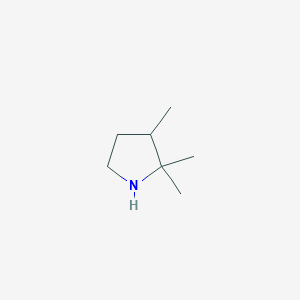

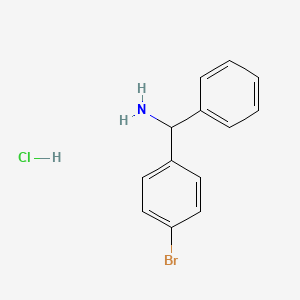

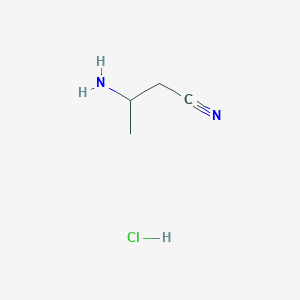

![molecular formula C9H14F3N3 B1287512 2-méthyl-3-[3-méthyl-5-(trifluorométhyl)-1H-pyrazol-1-yl]propan-1-amine CAS No. 1006348-75-9](/img/structure/B1287512.png)

2-méthyl-3-[3-méthyl-5-(trifluorométhyl)-1H-pyrazol-1-yl]propan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is a useful research compound. Its molecular formula is C9H14F3N3 and its molecular weight is 221.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Développement de médicaments pharmaceutiques

Le groupe trifluorométhyle dans ce composé est important en pharmacologie, car il peut améliorer l'activité biologique et la stabilité métabolique des médicaments . Ce composé pourrait être étudié pour son potentiel en tant que bloc de construction dans la synthèse de nouveaux candidats médicaments, en particulier pour cibler les troubles neurologiques tels que la maladie d'Alzheimer et l'épilepsie, où des structures apparentées se sont avérées prometteuses .

Imagerie médicale

Les composés fluorés sont souvent utilisés dans les radioligands de tomographie par émission de positons (TEP). Le composé en question pourrait être un précurseur dans la synthèse de radioligands TEP, aidant au diagnostic et à l'étude de diverses maladies .

Orientations Futures

“2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine” could potentially be used in the synthesis of methylguanidine derivatives as prospective PET radioligands for the open channel of the NMDA receptor, which is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with various receptors and enzymes, influencing numerous biological processes .

Mode of Action

It’s worth noting that the trifluoromethyl group in the compound could potentially enhance the compound’s pharmacological activities .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The presence of the trifluoromethyl group could potentially influence the compound’s bioavailability .

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

Analyse Biochimique

Biochemical Properties

2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in its structure is known for its strong electronegativity, which can influence the compound’s reactivity and binding affinity with biomolecules . This compound interacts with enzymes such as cytochrome P450, which is involved in its metabolic processing . Additionally, it can form hydrogen bonds with proteins, affecting their conformation and function .

Cellular Effects

2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism . This compound can also impact cell proliferation and apoptosis, depending on the concentration and duration of exposure . In certain cell types, it has been shown to alter the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of 2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . The compound’s trifluoromethyl group enhances its binding affinity to certain proteins, facilitating its interaction with target molecules . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its degradation can occur over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling and metabolic pathways

Dosage Effects in Animal Models

The effects of 2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism . At high doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly beyond a certain concentration . These dosage-dependent effects are essential for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is involved in various metabolic pathways, primarily mediated by enzymes such as cytochrome P450 . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of active or inactive metabolites, influencing the compound’s overall biological activity . The interaction with cofactors and other metabolic enzymes further modulates its metabolic fate and effects on cellular metabolism .

Transport and Distribution

The transport and distribution of 2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine within cells and tissues are facilitated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing its accumulation in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion, binding affinity to cellular components, and metabolic activity . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s delivery and efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of 2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine is determined by its targeting signals and post-translational modifications . The compound can localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects . Its activity and function can be modulated by its localization within different subcellular compartments, influencing its interactions with target biomolecules

Propriétés

IUPAC Name |

2-methyl-3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3N3/c1-6(4-13)5-15-8(9(10,11)12)3-7(2)14-15/h3,6H,4-5,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBCPRSVJPVCNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(F)(F)F)CC(C)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598871 |

Source

|

| Record name | 2-Methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006348-75-9 |

Source

|

| Record name | 2-Methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

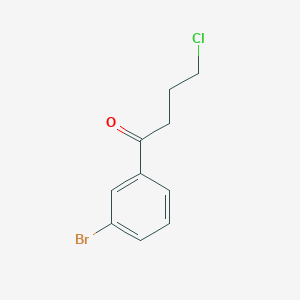

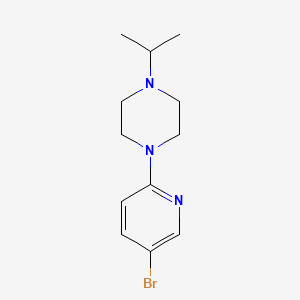

![3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester](/img/structure/B1287432.png)